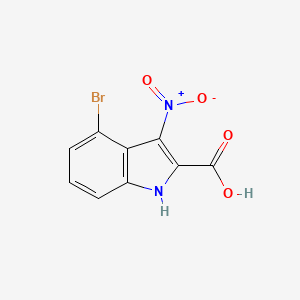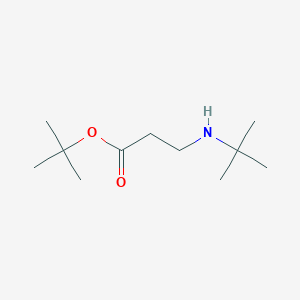
2-Bromo-4,5-diazafluoren-9-one
Übersicht
Beschreibung
2-Bromo-4,5-diazafluoren-9-one is a heterocyclic compound that features a bromine atom and two nitrogen atoms within its structure. This compound is known for its unique electronic properties and has been studied for various applications in organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-diazafluoren-9-one can be achieved through a one-pot tandem procedure starting from phenanthroline. This method involves three consecutive reactions: oxidation, bromination, and rearrangement. The process typically uses potassium bromide as the bromination reagent and can yield up to 50% of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above provides a scalable approach that could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-diazafluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Bromination: The bromine atom in the compound can participate in substitution reactions.
Rearrangement: The structure of the compound can be rearranged under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Bromination: Potassium bromide is an efficient bromination reagent for this compound.
Rearrangement: Specific conditions involving heat and catalysts can induce rearrangement reactions.
Major Products
The major products formed from these reactions include various brominated and oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-diazafluoren-9-one has several scientific research applications, including:
Organic Electronics: The compound is used in the development of donor-acceptor organic semiconductors.
Fluorescent Probes: It serves as a building block for fluorescent probes used in chemical and biological research.
Ligand Synthesis: The compound is used in the preparation of heterocyclic ligands for coordination chemistry.
Wirkmechanismus
The mechanism by which 2-Bromo-4,5-diazafluoren-9-one exerts its effects involves its electronic properties. The bromine and nitrogen atoms within the structure contribute to its ability to participate in various chemical reactions. The compound can stabilize low-valent complexes through charge delocalization into its conjugated π-system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diazafluoren-9-one: This compound is similar in structure but lacks the bromine atom.
9,9′-Dimethyl-4,5-diazafluorene: This derivative has methyl groups that provide protective effects and enhance stability.
Uniqueness
2-Bromo-4,5-diazafluoren-9-one is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity compared to its non-brominated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics.
Eigenschaften
IUPAC Name |
5-bromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrN2O/c12-6-4-8-10(14-5-6)9-7(11(8)15)2-1-3-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZPXHAQKDYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=N3)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B3217554.png)



![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride](/img/structure/B3217576.png)
![tert-Butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B3217599.png)


![Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine](/img/structure/B3217619.png)





